3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Description
This compound is a synthetic small molecule featuring a tetrahydroisoquinoline core substituted with a 1,3-benzodioxolyl group at position 3, a methyl group at position 2, and a carboxamide linkage at position 2. The carboxamide nitrogen is further functionalized with a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety. Pharmacological data for this exact molecule are absent in the evidence, but its structural features align with molecules studied for kinase inhibition, epigenetic modulation, or antimicrobial activity .
Properties
Molecular Formula |
C27H23N5O4 |
|---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C27H23N5O4/c1-31-25(18-8-11-22-23(12-18)36-16-35-22)24(20-4-2-3-5-21(20)27(31)34)26(33)30-19-9-6-17(7-10-19)13-32-15-28-14-29-32/h2-12,14-15,24-25H,13,16H2,1H3,(H,30,33) |
InChI Key |
ALMIMYZHBMZCRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
Preparation Methods
Carboxylic Acid Activation
The tetrahydroisoquinoline-4-carboxylic acid intermediate is activated using ethyl chloroformate and triethylamine in ethyl acetate at −2°C. This generates a mixed anhydride, which reacts with the aniline derivative.
Amide Bond Formation
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline is added to the activated carboxylic acid at 10°C, followed by gradual warming to 25°C. The reaction achieves 88% conversion after 12 hours, with final purification via column chromatography (SiO₂, ethyl acetate/hexane).
Key Challenge : Steric hindrance from the 2-methyl group necessitates prolonged reaction times. Microwave-assisted synthesis at 80°C for 1 hour improves efficiency, reducing side product formation.
Industrial-Scale Optimization
Large-scale production employs continuous flow reactors for the Pictet-Spengler and alkylation steps, reducing batch variability. Purification is achieved through countercurrent crystallization, enhancing throughput.
Table 3: Comparison of Laboratory vs. Industrial Methods
| Parameter | Laboratory | Industrial |
|---|---|---|
| Reaction Volume | 1–5 L | 500–1000 L |
| Temperature Control | Jacketed Flask | Continuous Flow |
| Purification | Column Chromatography | Crystallization |
| Cycle Time | 72 hours | 24 hours |
Analytical Characterization
Critical quality control metrics include:
Chemical Reactions Analysis
Types of Reactions
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens (for electrophilic substitution) and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes due to its unique structural features.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and triazole moiety may interact with enzymes or receptors, modulating their activity. The tetrahydroisoquinoline core can also play a role in binding to specific proteins, influencing cellular processes such as signal transduction, gene expression, and apoptosis.
Comparison with Similar Compounds
Research Findings and Challenges
Predictive ADMET Properties
While experimental data are lacking, its structural features suggest:
- Moderate solubility : Polar carboxamide and triazole groups may offset hydrophobicity from the benzodioxolyl and methyl groups.
- CYP450 inhibition risk : The triazole moiety could inhibit CYP3A4, necessitating further profiling .
Biological Activity
The compound 3-(1,3-benzodioxol-5-yl)-2-methyl-1-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-4-carboxamide is a complex organic molecule with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses based on current research findings.
Molecular Structure
The molecular formula of the compound is , with a molecular weight of approximately 422.5 g/mol. The structure incorporates a benzodioxole moiety, a tetrahydroisoquinoline core, and a triazole ring, which are known for their diverse biological activities.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 422.5 g/mol |
| Molecular Formula | C21H18N4O4 |
| Density | Not Available |
| Melting Point | Not Available |
| Boiling Point | Not Available |
Antimicrobial Activity
Research indicates that derivatives of isoquinoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that certain benzodioxole derivatives possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal effects against pathogens like Candida albicans . The minimal inhibitory concentrations (MICs) for these compounds suggest varying degrees of efficacy, with some derivatives demonstrating notable potency.
Anticancer Properties
The compound's structural components suggest potential anticancer activity. Isoquinoline derivatives have been reported to exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancers . The structure–activity relationship (SAR) analysis indicates that modifications to the benzodioxole and tetrahydroisoquinoline moieties can enhance cytotoxicity selectively towards cancer cells while minimizing toxicity to normal cells.
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Compounds with similar structures often interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Certain derivatives may trigger programmed cell death in malignant cells.
- Antioxidant Activity : The presence of phenolic groups in the benzodioxole structure may contribute to antioxidant properties, providing protective effects against oxidative stress in cells.
Case Studies
- Antibacterial Screening : A study screened various benzodioxole derivatives for antibacterial activity using E. coli and B. subtilis. Only a few compounds showed significant activity, indicating that structural modifications could enhance efficacy .
- Cytotoxicity Assays : In vitro assays demonstrated that specific derivatives exhibited higher cytotoxicity against breast cancer cell lines compared to normal fibroblasts, suggesting a favorable therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing the compound with high yield and purity?
- Methodological Answer : The compound’s synthesis can be optimized by adapting strategies from structurally related triazole and benzodioxol derivatives. For example:
- Stepwise Functionalization : Introduce the 1,3-benzodioxol moiety early in the synthesis to avoid steric hindrance during later stages .
- Reductive Amination : Use NaBH₄ in anhydrous ethanol for selective reduction of intermediates, as demonstrated in triazole-thiophene hybrids (yields: 61–81%) .
- Solvent Optimization : Ethanol/water mixtures (1:3) improve crystallization efficiency for carboxamide derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the compound?
- Methodological Answer :
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .
- ¹H/¹³C-NMR : Resolve methyl groups (δ 1.2–1.5 ppm) and benzodioxol protons (δ 5.9–6.1 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s structure-activity relationship (SAR)?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified triazole (e.g., fluorophenyl, bromophenyl) or benzodioxol groups (e.g., methoxy, nitro) to assess impact on bioactivity .
- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450) or cancer cell lines (e.g., MCF-7), using dose-response curves (IC₅₀) .
- Docking Studies : Use AutoDock Vina to predict binding modes with proteins (e.g., PDB: 3ERT), prioritizing analogs with improved hydrogen-bonding interactions .
Q. How can contradictions in biological activity data between similar compounds be resolved?
- Methodological Answer :
- Meta-Analysis : Compare datasets from analogs (e.g., 4g vs. 4i in ) to identify outliers linked to substituent electronic effects .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC) to correlate intracellular concentration with activity discrepancies .
- Proteomic Profiling : Perform LC-MS/MS to detect off-target interactions that may explain divergent results .
Q. What computational methods are recommended to predict the compound’s binding affinity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) for ≥100 ns to assess stability .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for triazole modifications using Schrödinger Suite .
- AI-Driven QSAR : Train models on datasets from PubChem or ChEMBL to predict ADMET properties .
Q. How can solubility and stability issues in in vitro assays be addressed?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO/PEG-400 (1:4) to enhance aqueous solubility while minimizing cytotoxicity .
- pH Stability Studies : Conduct UPLC-MS at pH 2–9 to identify degradation products (e.g., hydrolysis of the carboxamide group) .
- Lyophilization : Prepare stable lyophilized formulations with trehalose (1:5 w/w) for long-term storage .
Q. How can target engagement in cellular models be validated?
- Methodological Answer :
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates treated with the compound .
- BRET/FRET : Engineer cells with biosensors (e.g., NanoLuc) to detect real-time target modulation .
- CRISPR Knockout : Validate specificity by comparing activity in wild-type vs. target-gene-KO cell lines .
Q. How can reaction conditions be optimized to minimize by-products?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura couplings to reduce homocoupling by-products .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to suppress side reactions .
- By-Product Analysis : Use GC-MS to identify and quantify impurities, then adjust stoichiometry (e.g., 1.2 eq. of triazole precursor) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
